Home > Products > Screening Compounds P122428 > Detirelix acetate
Detirelix acetate - 102583-46-0

Detirelix acetate

Catalog Number: EVT-10990844
CAS Number: 102583-46-0
Molecular Formula: C82H113ClN18O17
Molecular Weight: 1658.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Detirelix acetate is a synthetic peptide compound primarily classified as a gonadotropin-releasing hormone receptor antagonist. It is used in medical applications, particularly for treating hormone-sensitive conditions such as prostate cancer. The compound is structurally related to other peptide analogs and has garnered attention for its role in hormone regulation and therapeutic interventions.

Source

Detirelix acetate is synthesized through advanced chemical methods, particularly solid-phase peptide synthesis. The compound is derived from natural amino acids, which are sequentially coupled to form the peptide structure. Its synthesis and purification processes are crucial for ensuring the compound's efficacy and safety in clinical applications.

Classification

Detirelix acetate falls under the category of peptide hormones and specifically belongs to the class of gonadotropin-releasing hormone analogs. Its primary function is to inhibit the action of gonadotropin-releasing hormone, thus affecting the secretion of luteinizing hormone and follicle-stimulating hormone.

Synthesis Analysis

Methods

The synthesis of Detirelix acetate typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method involves the following key steps:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain.
  2. Deprotection: Removal of protective groups from amino acids after each coupling step.
  3. Cleavage: Detaching the synthesized peptide from the solid support once the desired sequence is achieved.
  4. Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels suitable for pharmaceutical use.

Technical Details

The synthesis can involve multiple steps, with careful monitoring of reaction conditions such as temperature, pH, and solvent composition to optimize yield and purity. The process may also include lyophilization to obtain a stable powder form after purification .

Molecular Structure Analysis

Structure

Detirelix acetate has a complex molecular structure characterized by its peptide backbone and specific side chains derived from its amino acid composition. The molecular formula is represented as C78H105ClN18O13C_{78}H_{105}ClN_{18}O_{13} with an InChI key of JJGCQOXTSHXMKH-ZJURQMCGSA-N.

Data

The detailed structural data includes:

  • Molecular Weight: Approximately 1,500 g/mol.
  • 3D Structure: The spatial arrangement of atoms in Detirelix acetate can be modeled using computational chemistry software to predict its interactions with biological targets.
Chemical Reactions Analysis

Reactions

Detirelix acetate can undergo various chemical reactions:

  • Oxidation: Particularly at methionine residues within the peptide chain using oxidizing agents like hydrogen peroxide.
  • Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol.
  • Substitution: Amino acid residues can be modified or substituted to alter the properties of the peptide.

Technical Details

These reactions are essential for developing modified peptides with enhanced biological activity or stability. The choice of reagents and reaction conditions significantly impacts the outcome and efficiency of these transformations .

Mechanism of Action

Detirelix acetate functions by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition leads to:

  1. Decreased Release of Hormones: Specifically luteinizing hormone and follicle-stimulating hormone.
  2. Reduction in Testosterone Levels: Resulting in slowed growth and reduced size of prostate tumors.

The mechanism highlights its therapeutic potential in managing hormone-sensitive cancers by effectively lowering androgen levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents, which is critical for its formulation in injectable preparations.

Chemical Properties

  • Stability: Requires careful handling as it can be sensitive to light and moisture.
  • pH Sensitivity: The stability and solubility can vary with pH changes, necessitating specific formulation conditions for effective use.

Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize these properties accurately .

Applications

Detirelix acetate has several significant applications across various fields:

  • Medicine: Primarily used in treating prostate cancer by managing hormone levels.
  • Research: Serves as a model compound for studying peptide synthesis, modification, and hormonal regulation mechanisms.
  • Pharmaceutical Development: Integral in developing new peptide-based therapeutics aimed at various hormonal disorders.

Its versatility makes it a valuable compound in both clinical settings and scientific research .

Molecular Design and Pharmacological Foundations of Degarelix Acetate

Structural Determinants of Gonadotropin-Releasing Hormone Receptor Antagonism

Degarelix acetate functions as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRHR), a class A G-protein-coupled receptor (GPCR). Its binding mechanism involves reversible occupancy of the receptor's orthosteric site, preventing endogenous gonadotropin-releasing hormone (GnRH) from inducing downstream signaling cascades. Unlike GnRH agonists, this antagonism produces immediate suppression of gonadotropin secretion without the initial "flare effect" associated with receptor activation [1] [3].

The molecular basis for this antagonism resides in Degarelix's strategic incorporation of unnatural amino acids that disrupt receptor activation conformations. Position 6 substitutions are particularly critical, where a D-ureidoalkyl side chain (hArg(Et₂)) replaces native L-arginine. This modification sterically impedes transmembrane helix rearrangement required for Gαq protein coupling while enhancing hydrophobic interactions with GnRHR's third extracellular loop [1] [7]. Additional affinity-enhancing features include:

Table 1: Key Structural Determinants of GnRHR Antagonism in Degarelix

PositionNative GnRH ResidueDegarelix ResidueFunctional Consequence
1PyroGluAc-D-2NalBlocks N-terminal recognition
2HisD-4CpaDisrupts H-bonding network
3TrpD-3PalEnhances hydrophobic packing
5TyrD-hArg(Et₂)Prevents receptor activation
6ArgL-hArg(Et₂)Stabilizes inactive conformation

Binding studies demonstrate Degarelix's high affinity (IC₅₀ = 3 nM) for human GnRHR, substantially exceeding native GnRH (IC₅₀ ≈ 3.6 μM) [4] [7]. This affinity arises from cumulative van der Waals interactions and displacement of structured water molecules within the receptor's binding pocket, as evidenced by thermodynamic profiling [1].

Decapeptide Architecture Optimization Strategies

Degarelix's decapeptide backbone (Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(L-hydroorotyl)-D-4Aph(carbamoyl)-Leu-Lys(iPr)-Pro-D-Ala-NH₂) exemplifies iterative structure-based optimization. Five generations of structural refinement addressed key pharmaceutical limitations of earlier antagonists: histamine release, solubility limitations, and metabolic instability [1] [7].

The primary optimization objectives and corresponding solutions include:

  • Histaminergicity Reduction: Position 5 substitution with D-hArg(Et₂) decreased basophil activation 10-fold compared to first-generation antagonists. This residue's constrained conformation minimizes interaction with histamine H₁ receptors [4] [7].
  • Aqueous Solubility Enhancement: Introduction of carbamoylated D-4Aph at position 6 increased water solubility (>50 mg/mL) critical for subcutaneous depot formation. This contrasts with earlier antagonists requiring organic cosolvents [7].
  • Metabolic Stabilization: D-amino acids at positions 1-3 confer resistance to aminopeptidase degradation. The C-terminal Pro-D-Ala-NH₂ motif prevents carboxypeptidase cleavage. These modifications extend plasma half-life to 53 days in humans [6] [7].
  • Receptor Residence Time Extension: Hydrophobic D-2Nal and D-4Cpa residues create slow dissociation kinetics (t₁/₂ > 12 hours). This sustains receptor occupancy despite declining plasma concentrations [1].

Table 2: Evolution of GnRH Antagonist Design Leading to Degarelix

GenerationRepresentative CompoundKey LimitationsDegarelix's Solution
FirstDetirelixSevere histamine releaseD-hArg(Et₂) at position 5
SecondCetrorelixLow solubility (<5 mg/mL)Hydrophilic carbamoyl group
ThirdAbarelixImmediate-release profileHydrophobic depot formation
FourthTeverelixSuboptimal affinityOptimized D-3Pal at position 3

Conformational Analysis of Unnatural Amino Acid Incorporation

Degarelix incorporates six unnatural amino acids that impose specific conformational constraints critical to its antagonistic profile. Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments reveal three key structural consequences:

  • N-Terminal Rigidification: Ac-D-2Nal induces a type II' β-turn spanning residues 1-4. This conformation positions D-4Cpa and D-3Pal for optimal insertion into GnRHR's hydrophobic subpocket [1].
  • Mid-Chain Stabilization: The L-hydroorotyl modification at 4Aph⁵ creates an intramolecular hydrogen bond with Ser⁴ backbone carbonyl (distance = 2.8 Å). This stabilizes a helical turn that projects D-hArg(Et₂) toward transmembrane helix 6 of the receptor [7].
  • C-Terminal Flexibility: Lys(iPr)⁸-Pro⁹ adopts a polyproline II helix that enhances aqueous solubility while permitting conformational adaptation during receptor binding. Molecular dynamics simulations show nanosecond-timescale flexibility in this region [4].

The unnatural amino acids collectively reduce Degarelix's conformational entropy penalty upon binding. Isothermal titration calorimetry indicates a ΔS of +45 cal/mol/K, contrasting with the negative entropy change of native GnRH binding. This thermodynamic signature explains Degarelix's superior affinity despite reduced polar interactions [1].

Fluorescence resonance energy transfer (FRET) studies incorporating (7-hydroxy-4-coumarinyl)-ethylglycine at position 6 demonstrate real-time conformational changes upon receptor engagement. The fluorophore exhibits 30% quenching within 100 ms of GnRHR binding, indicating rapid burial in a hydrophobic environment consistent with the orthosteric pocket [2].

Structure-Activity Relationship Profiling for Enhanced Binding Affinity

Systematic structure-activity relationship (SAR) studies identified three critical regions governing Degarelix's pharmacological profile:

Region 1: N-Terminal Aromatic Cluster (Residues 1-3)

  • D-2Nal > D-Nal(1') > D-Pal(3) for receptor occupancy (15-fold difference)
  • D-4Cpa halogenation essential: Cl > Br > F (IC₅₀ correlates with halogen size)
  • Optimal D-3Pal configuration increases hydrophobic contact surface by 38% versus D-2Pal [1] [7]

Region 2: Central Address Domain (Residues 5-6)

  • Absolute requirement for D-configuration at position 6 (D-4Aph(cbm) vs L-4Aph(cbm): 100-fold affinity loss
  • Ureidoalkyl spacer length critical: hArg(Et₂) > hArg(Me₂) > hArg (20-fold difference)
  • L-Hor⁵ carbonyl orientation modulates hydrogen bonding to Asn⁷³ of GnRHR [3] [4]

Region 3: C-Terminal Solubility Modulator (Residues 7-10)

  • Lys(iPr)⁸ alkylation reduces cationic charge while maintaining water interaction
  • Pro⁹-D-Ala¹⁰ sequence prevents α-helix formation that diminishes subcutaneous bioavailability
  • Terminal carboxamide essential for resisting enzymatic degradation (t₁/₂ increase from 12h to 53 days) [6] [7]

Table 3: Quantitative Impact of Selected Modifications on Pharmacological Parameters

Structural ModificationBinding Affinity Δ (IC₅₀ nM)Testosterone Suppression Duration (Days)Aqueous Solubility (mg/mL)
Native GnRH3600 (reference)0>100
D-3Pal³ → D-2Pal³+12.5 ± 1.3*-14 ± 2*No change
D-hArg(Et₂)⁶ → L-hArg(Et₂)⁶+85.7 ± 6.2*-38 ± 3*-12%*
Lys(iPr)⁸ → Orn⁸+2.1 ± 0.4*-7 ± 1*+25%*
Degarelix (optimized)3.0 ± 0.2>28>50

*Values represent increase (+) or decrease (-) relative to Degarelix

These SAR insights guided Degarelix's final chemical architecture, balancing GnRHR affinity, pharmacokinetic stability, and formulation properties. The molecule exemplifies how targeted unnatural amino acid incorporation can overcome inherent limitations of peptide therapeutics while enhancing target specificity [1] [4] [7].

Properties

CAS Number

102583-46-0

Product Name

Detirelix acetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

Molecular Formula

C82H113ClN18O17

Molecular Weight

1658.3 g/mol

InChI

InChI=1S/C78H105ClN18O13.2C2H4O2/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50;2*1-2(3)4/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86);2*1H3,(H,3,4)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+;;/m1../s1

InChI Key

JJGCQOXTSHXMKH-ZJURQMCGSA-N

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.